molecular formula C5H9BrO B2571766 (1R,2R)-1-Bromo-2-methoxycyclobutane CAS No. 2309433-13-2

(1R,2R)-1-Bromo-2-methoxycyclobutane

Cat. No. B2571766
CAS RN: 2309433-13-2
M. Wt: 165.03
InChI Key: IBHWRQVPBLZGPV-RFZPGFLSSA-N
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Description

(1R,2R)-1-Bromo-2-methoxycyclobutane, also known as (R,R)-BMCB, is a chiral building block that has gained significant attention in the field of organic synthesis. It is a cyclobutane compound that contains a bromine and a methoxy group attached to the cyclobutane ring. The compound has been extensively studied due to its unique stereochemistry and its potential applications in various fields of research.

Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • Synthesis of Naphthalenes, Isoquinolines, and Benzazocines : The utilization of 1-bromobenzocyclobutene, a closely related compound, in organometallic methodology demonstrates its potential as a synthon for the synthesis of complex organic molecules. This process involves coupling with alkynes or nitriles, showcasing the versatility of cyclobutane derivatives in constructing diverse organic frameworks (Ramakrishna & Sharp, 2003).

  • Stereochemistry and Reaction Mechanisms : The study of the stereochemistry and mechanisms of reactions involving cyclobutane derivatives provides insights into the stereoelectronic controls and energetic benefits of these reactions. This research highlights the significance of cyclobutane derivatives in understanding fundamental chemical processes (Getty & Berson, 1991).

Material Science

  • Reactions with Alkynes and Nitriles : Cyclobutane derivatives, similar to "(1R,2R)-1-Bromo-2-methoxycyclobutane," have been shown to react with alkynes or nitriles, leading to the formation of zirconacycles. These reactions are crucial for developing new materials and synthetic methodologies (Holaday & Fiserova-Bergerova, 1976).

Potential Pharmaceutical Applications

  • Reversal of Multidrug Resistance in Cancer Cells : The synthesis and chemical characterization of 2-methoxy-N(10)-substituted acridones, derived from cyclobutane analogs, demonstrate their potential to reverse vinblastine resistance in multidrug-resistant cancer cells. This research underscores the importance of cyclobutane derivatives in developing novel therapeutic agents (Krishnegowda et al., 2002).

properties

IUPAC Name

(1R,2R)-1-bromo-2-methoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-3-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHWRQVPBLZGPV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-Bromo-2-methoxycyclobutane

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